N-[(3S,4R)-1-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]-4-(3-methyl-1H-1,2,4-triazol-5-YL)tetrahydro-1H-pyrrol-3-YL]tetrahydro-2H-pyran-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3S,4R)-1-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]-4-(3-methyl-1H-1,2,4-triazol-5-YL)tetrahydro-1H-pyrrol-3-YL]tetrahydro-2H-pyran-4-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure includes multiple heterocyclic rings, making it a subject of interest for researchers in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3S,4R)-1-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]-4-(3-methyl-1H-1,2,4-triazol-5-YL)tetrahydro-1H-pyrrol-3-YL]tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. Key steps may include:
Formation of the Pyrazole Ring: Starting with the appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions.
Triazole Ring Synthesis:
Pyrrolidine Ring Construction: This step involves the formation of the pyrrolidine ring through cyclization of suitable intermediates.
Final Coupling: The final step involves coupling the synthesized heterocyclic rings with the tetrahydro-2H-pyran-4-carboxamide moiety under specific conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, including:
Optimization of Reaction Conditions: Temperature, pressure, and solvent conditions need to be optimized for large-scale production.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are essential for obtaining high-purity products.
Safety and Environmental Considerations: Industrial synthesis must adhere to safety regulations and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(3S,4R)-1-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]-4-(3-methyl-1H-1,2,4-triazol-5-YL)tetrahydro-1H-pyrrol-3-YL]tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-[(3S,4R)-1-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]-4-(3-methyl-1H-1,2,4-triazol-5-YL)tetrahydro-1H-pyrrol-3-YL]tetrahydro-2H-pyran-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Mechanism of Action
The mechanism of action of N-[(3S,4R)-1-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]-4-(3-methyl-1H-1,2,4-triazol-5-YL)tetrahydro-1H-pyrrol-3-YL]tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.
Pathways Involved: The compound could influence pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- **N-[(3S,4R)-1-[(1-Ethyl-5-methyl-1H-pyrazol-4-YL)methyl]-4-(3-methyl-1H-1,2,4-triazol-5-YL)tetrahydro-1H-pyrrol-3-YL]tetrahydro-2H-pyran-4-carboxamide shares structural similarities with other heterocyclic compounds, such as:
- 1-Ethyl-5-methyl-1H-pyrazole derivatives
- 3-Methyl-1H-1,2,4-triazole derivatives
- Tetrahydro-1H-pyrrol-3-YL compounds
Uniqueness
- Structural Complexity : The combination of multiple heterocyclic rings in a single molecule is unique.
- Potential Biological Activity : Its specific arrangement of functional groups may confer unique biological activities not seen in similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C20H31N7O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-[(3S,4R)-1-[(1-ethyl-5-methylpyrazol-4-yl)methyl]-4-(5-methyl-1H-1,2,4-triazol-3-yl)pyrrolidin-3-yl]oxane-4-carboxamide |
InChI |
InChI=1S/C20H31N7O2/c1-4-27-13(2)16(9-21-27)10-26-11-17(19-22-14(3)24-25-19)18(12-26)23-20(28)15-5-7-29-8-6-15/h9,15,17-18H,4-8,10-12H2,1-3H3,(H,23,28)(H,22,24,25)/t17-,18-/m1/s1 |
InChI Key |
MNCKYYZGNWBEME-QZTJIDSGSA-N |
Isomeric SMILES |
CCN1C(=C(C=N1)CN2C[C@H]([C@@H](C2)NC(=O)C3CCOCC3)C4=NNC(=N4)C)C |
Canonical SMILES |
CCN1C(=C(C=N1)CN2CC(C(C2)NC(=O)C3CCOCC3)C4=NNC(=N4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.